Cas no 1805651-80-2 (Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate)

Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate
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- インチ: 1S/C12H11F2NO3/c1-3-18-12(16)10-8(17-2)5-4-7(6-15)9(10)11(13)14/h4-5,11H,3H2,1-2H3
- InChIKey: BMIUGJWSUWUJGF-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C#N)=CC=C(C=1C(=O)OCC)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 340
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 59.3
Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015007324-1g |
Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate |
1805651-80-2 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate 関連文献
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoateに関する追加情報
Comprehensive Overview of Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate (CAS No. 1805651-80-2)
Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate (CAS No. 1805651-80-2) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This ester derivative, characterized by its unique cyano and difluoromethyl functional groups, exhibits remarkable chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential applications, particularly in the development of novel active pharmaceutical ingredients (APIs) and crop protection agents.
The molecular structure of Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate features a methoxybenzoate backbone, which is known for its stability and reactivity. The presence of the cyano group (-CN) enhances its electrophilic character, making it a versatile building block for nucleophilic substitution reactions. Meanwhile, the difluoromethyl group (-CF2H) introduces unique electronic effects, which can influence the compound's bioavailability and metabolic stability. These attributes have led to its inclusion in cutting-edge research on drug discovery and sustainable agriculture.
In recent years, the demand for fluorinated compounds like Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate has surged due to their ability to improve the efficacy and selectivity of bioactive molecules. Fluorination is a key strategy in modern medicinal chemistry, as it can enhance a compound's binding affinity to target proteins and reduce off-target effects. This trend aligns with the growing focus on precision medicine and green chemistry, where minimizing environmental impact is paramount. As a result, this compound is frequently discussed in forums and publications related to innovative synthetic methodologies and eco-friendly chemical processes.
Another area where Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate shows promise is in the development of advanced materials. Its structural motifs are being investigated for their potential use in organic electronics, such as OLEDs and photovoltaic cells. The methoxy and cyano groups can modulate electron density, which is critical for optimizing charge transport properties. This has sparked interest among researchers working on next-generation optoelectronic devices and energy storage solutions.
From a synthetic perspective, the preparation of Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate often involves multi-step reactions, including esterification, fluorination, and cyanation. These processes require careful optimization to achieve high yields and purity, which is why the compound is often referenced in discussions about catalytic methods and reaction engineering. Recent advancements in flow chemistry and microwave-assisted synthesis have further streamlined its production, making it more accessible for industrial applications.
Given its multifaceted applications, Ethyl 3-cyano-2-difluoromethyl-6-methoxybenzoate is a subject of ongoing research and development. Its relevance to life sciences and materials engineering ensures that it remains a hot topic in academic and industrial circles. For those seeking detailed technical data, resources such as SciFinder and Reaxys provide comprehensive information on its physicochemical properties and synthetic routes. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in shaping the future of functional materials and therapeutic agents.
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